



Application Notes and Protocols for Recombinant Casoplatelin Expression in E. coli

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Compound of Interest

Compound Name: K-Casein (106-116),bovine

Cat. No.: B12370797

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Introduction

Casoplatelin is a bioactive undecapeptide derived from κ -casein with demonstrated anti-thrombotic properties.[1] Its ability to inhibit platelet aggregation presents significant therapeutic potential in the prevention and treatment of cardiovascular diseases.[1][2] Recombinant expression in prokaryotic systems like Escherichia coli (E. coli) offers a scalable and cost-effective method for producing this peptide for research and preclinical development.[1]

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression of casoplatelin in E. coli using a pBAD vector system, purification via Nickel-NTA affinity chromatography, and functional characterization through platelet aggregation assays.

Principle of the Method

The expression of casoplatelin is achieved using the pBAD vector system, which allows for tight regulation of gene expression.[3][4] In this system, the gene of interest is placed under the control of the araBAD promoter.[3] The regulatory protein AraC, also encoded on the vector, controls this promoter.[4] In the absence of L-arabinose, AraC represses transcription.[3] The addition of L-arabinose to the culture medium induces a conformational change in AraC, leading to the activation of transcription and subsequent protein expression.[3][5] To facilitate purification, the casoplatelin gene is synthesized with a polyhistidine tag (His-tag), enabling



single-step purification using immobilized metal affinity chromatography (IMAC), specifically with a Nickel-NTA resin.[6][7] The biological activity of the purified recombinant casoplatelin is then confirmed by its ability to inhibit ADP-induced platelet aggregation.[1][2]

Data Presentation

Table 1: Summary of Recombinant Casoplatelin

Expression and Purification

Parameter	Value	Reference
Expression Vector	pBAD with N-terminal 6xHis- tag	[1][2]
Host Strain	E. coli TOP10	[1]
Culture Medium	Luria-Bertani (LB) Broth with Ampicillin	[1]
Induction Conditions	0.1% (w/v) L-arabinose at OD600 of 0.5-0.8	[2]
Post-induction Incubation	4-6 hours at 37°C	[8]
Protein Yield (post-purification)	~5-10 mg/L of culture (representative)	[9][10]
Purity (post Ni-NTA)	>90%	[1]
Molecular Weight (with Histag)	~5 kDa	[1]

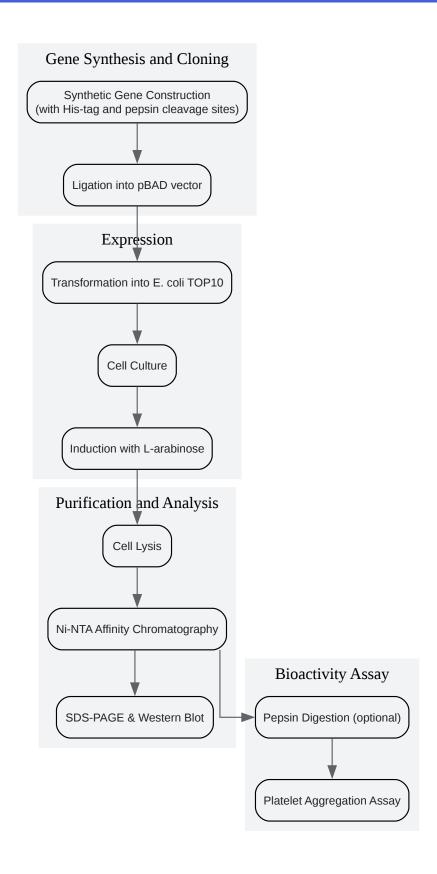
Table 2: Platelet Aggregation Assay Parameters



Component	Concentration/Volume	Reference
Platelet Suspension	50 μL	[2]
Purified Recombinant Casoplatelin	30:1 molar ratio to fibrinogen	[1]
ADP (inducer)	5 μΜ	[2]
Total Reaction Volume	111 μL	[2]
Incubation Time	15 minutes	[1]
Wavelength for Measurement	500 nm	[1]

Experimental Workflow and Signaling Pathway Diagrams

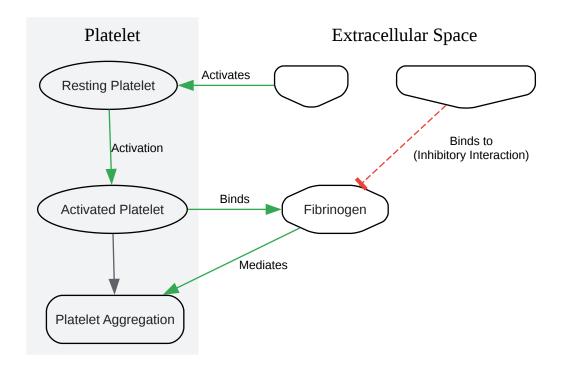




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Caption: Experimental workflow for recombinant casoplatelin production.





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Caption: Casoplatelin's mechanism of anti-platelet aggregation.

Experimental Protocols Transformation of E. coli TOP10 Cells

This protocol describes the transformation of chemically competent E. coli TOP10 cells with the pBAD-casoplatelin plasmid.[11][12][13][14]

Materials:

- pBAD-casoplatelin plasmid DNA (10-100 ng)
- Chemically competent E. coli TOP10 cells
- SOC medium
- LB agar plates containing 100 µg/mL ampicillin
- Ice



Water bath at 42°C

Procedure:

- Thaw a vial of competent E. coli TOP10 cells on ice.
- Add 1-5 μ L of the pBAD-casoplatelin plasmid DNA to the cells. Mix gently by tapping the tube.
- Incubate the mixture on ice for 30 minutes.
- Heat-shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.
- Immediately transfer the tube back to ice for 2 minutes.
- Add 250 μL of pre-warmed SOC medium to the cells.
- Incubate at 37°C for 1 hour with shaking (225 rpm).
- Spread 50-100 μ L of the cell suspension onto pre-warmed LB agar plates containing ampicillin.
- Incubate the plates overnight at 37°C.

L-arabinose Induction of Casoplatelin Expression

This protocol outlines the induction of recombinant casoplatelin expression using L-arabinose. [5][15][16]

Materials:

- Single colony of transformed E. coli TOP10
- LB broth with 100 μg/mL ampicillin
- 20% (w/v) L-arabinose solution (sterile filtered)
- Shaking incubator at 37°C



Spectrophotometer

Procedure:

- Inoculate 5 mL of LB broth containing ampicillin with a single colony from the transformation plate.
- Incubate overnight at 37°C with shaking.
- The next day, inoculate a larger volume of LB broth with ampicillin (e.g., 500 mL) with the overnight culture (1:100 dilution).
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
- Induce protein expression by adding L-arabinose to a final concentration of 0.1% (w/v).
- Continue to incubate the culture at 37°C with shaking for 4-6 hours.
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- The cell pellet can be stored at -80°C until purification.

Purification of His-tagged Casoplatelin using Ni-NTA Chromatography

This protocol describes the purification of the 6xHis-tagged casoplatelin from the E. coli cell lysate under native conditions.[6][7][17][18]

Materials:

- E. coli cell pellet
- Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)



- Ni-NTA agarose resin
- Lysozyme
- DNase I
- Protease inhibitor cocktail
- Chromatography column

Procedure:

- Resuspend the cell pellet in Lysis Buffer (5 mL per gram of wet cell paste). Add lysozyme (1 mg/mL), DNase I, and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes.
- · Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.
- · Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of Wash Buffer.
- Elute the protein with 5 column volumes of Elution Buffer. Collect fractions.
- Analyze the fractions for the presence of the purified protein by SDS-PAGE.
- Pool the fractions containing the purified casoplatelin. Dialyze against a suitable buffer for storage (e.g., PBS) and concentrate if necessary.

SDS-PAGE and Western Blotting

This protocol is for the analysis of protein samples from expression and purification steps.[19] [20][21][22]



Materials:

- Polyacrylamide gels
- SDS-PAGE running buffer
- Laemmli sample buffer
- Protein molecular weight standards
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody (anti-His-tag)
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate

Procedure (SDS-PAGE):

- Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load the samples and a molecular weight marker onto a polyacrylamide gel.
- Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.
- The gel can be stained with Coomassie Blue or proceed to Western blotting.

Procedure (Western Blotting):

- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary anti-His-tag antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein using a chemiluminescent substrate and an imaging system.

Platelet Aggregation Assay

This protocol is to assess the biological activity of the purified recombinant casoplatelin.[24][25] [26][27]

Materials:

- Platelet-rich plasma (PRP)
- Purified recombinant casoplatelin
- ADP solution
- Platelet aggregometer

Procedure:

- Prepare platelet-rich plasma from fresh human blood.
- Pre-warm the PRP to 37°C.
- In the aggregometer cuvette, add the PRP and the purified casoplatelin at the desired concentration.
- Incubate for a few minutes at 37°C.
- Initiate platelet aggregation by adding ADP.



- Monitor the change in light transmittance for 15 minutes.
- Compare the aggregation curve of the casoplatelin-treated sample to a control sample (without casoplatelin) to determine the percentage of inhibition.

Troubleshooting



Problem	Possible Cause	Suggestion
Low or no protein expression	Inefficient induction	Optimize L-arabinose concentration (0.002% to 0.2%) and induction time.
Plasmid instability	Ensure the presence of ampicillin in the culture medium.	
Toxicity of the protein	Lower the induction temperature (e.g., 18-25°C) and/or use a lower concentration of L-arabinose.	_
Protein is in inclusion bodies	High expression rate	Lower the induction temperature and/or the Larabinose concentration.
Protein characteristics	Purify under denaturing conditions using urea or guanidinium hydrochloride in the buffers, followed by refolding.	
Low yield after purification	Protein did not bind to the resin	Ensure the His-tag is accessible. Reduce the imidazole concentration in the lysis buffer.
Protein was lost during washing	Use a less stringent wash buffer (lower imidazole concentration).	
No biological activity	Protein is misfolded	Purify under native conditions. Optimize refolding protocol if denaturing purification is used.
Inactive assay components	Use fresh reagents for the platelet aggregation assay.	



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